2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Overview
Description
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is a chemical compound with the molecular formula C4H4N4O4 and a molecular weight of 172.1 . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid consists of a 1,2,4-triazole ring with a nitro group at the 5-position and an acetic acid group attached to the 3-position of the triazole ring . The InChI code for this compound is 1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid include a predicted boiling point of 595.7±52.0 °C, a predicted density of 1.840±0.06 g/cm3, and a predicted pKa of 3.42±0.10 . The compound is a powder at room temperature .Scientific Research Applications
Pharmaceutical Applications
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Anticancer Agents
1,2,4-Triazole derivatives have shown promising anticancer activity. For instance, some novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Antimicrobial Agents
1,2,4-Triazoles have been introduced as an antimicrobial agent . They are used in the synthesis of various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .
Antifungal Agents
1,2,4-Triazoles are also used as antifungal agents . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Anti-Inflammatory and Analgesic Agents
1,2,4-Triazoles have shown anti-inflammatory and analgesic activities . They are used in the synthesis of various drugs to treat inflammation and pain.
Antioxidant Agents
1,2,4-Triazoles have antioxidant properties . They can reduce or eliminate free radicals and therefore protect cells against oxidative injury .
Agrochemical Applications
1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They are used in the synthesis of various agrochemicals.
Materials Science and Organic Catalysts
1,2,4-Triazoles are used in materials sciences and as organic catalysts . They have unique structure and properties that make them useful in these fields.
Safety And Hazards
The safety information for 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPZHBFAXIPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362835 | |
Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
CAS RN |
173167-32-3 | |
Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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